8-Bromoquinolin-7-yl acetate

Photoremovable Protecting Group Caged Compound Quantum Efficiency

Select 8-Bromoquinolin-7-yl acetate for its unmatched 0.29 quantum efficiency in photouncaging—nearly 3x the chloro analog—minimizing phototoxicity in live-cell imaging. It is essential for HIV-1 ALLINI research, uniquely retaining potency against the drug-resistant A128T mutant, unlike its 6-bromo isomer. As a validated MAO-A/B inhibitor scaffold (nanomolar IC50), this building block is non-interchangeable for SAR studies targeting depression and neurodegeneration. Secure research-grade purity to ensure experimental reproducibility.

Molecular Formula C11H8BrNO2
Molecular Weight 266.09 g/mol
Cat. No. B11851802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoquinolin-7-yl acetate
Molecular FormulaC11H8BrNO2
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C2=C(C=CC=N2)C=C1)Br
InChIInChI=1S/C11H8BrNO2/c1-7(14)15-9-5-4-8-3-2-6-13-11(8)10(9)12/h2-6H,1H3
InChIKeyGMOFDGYSGTYLOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoquinolin-7-yl Acetate: A Critical Photolabile Protecting Group and Bioactive Quinoline Scaffold


8-Bromoquinolin-7-yl acetate (also referred to as BHQ-OAc) is a halogenated quinoline derivative (C11H8BrNO2, MW 266.09) that functions as a versatile building block in medicinal chemistry and as a specialized photoremovable protecting group (PPG) in chemical biology [1]. Its molecular architecture, featuring a bromine atom at the 8-position and an acetate ester at the 7-position, confers unique photophysical properties and biological target engagement that distinguish it from non-halogenated or differently substituted quinoline analogs [2][3].

Why 8-Bromoquinolin-7-yl Acetate Cannot Be Casually Substituted by Other Quinoline Analogs


Substituting 8-bromoquinolin-7-yl acetate with a close structural analog—such as the 8-chloro, 6-bromo, or non-halogenated 7-hydroxyquinoline acetate—is not scientifically interchangeable due to profound, quantifiable differences in photochemical quantum efficiency, biological target potency, and ground-state tautomeric equilibrium [1][2][3]. These divergent properties directly impact experimental outcomes in photouncaging applications and therapeutic lead optimization, making the specific selection of the 8-bromo derivative a critical decision point for procurement and research design.

Quantitative Evidence for the Differentiation of 8-Bromoquinolin-7-yl Acetate from its Closest Analogs


Superior Photochemical Quantum Efficiency (Qu) of BHQ-OAc Compared to CHQ-OAc and Amino/Sulfhydryl Derivatives

In a direct head-to-head photochemical comparison, 8-bromoquinolin-7-yl acetate (BHQ-OAc) exhibits a photodeprotection quantum efficiency (Qu) of 0.29, which is significantly higher than the 0.10 value reported for its 8-chloro analog (CHQ-OAc) under identical simulated physiological conditions [1][2]. Furthermore, the quantum efficiencies of amino and sulfhydryl derivatives of the quinoline scaffold are about an order of magnitude lower than that of BHQ-OAc, confirming the bromine atom's critical role in optimizing the photouncaging reaction [1].

Photoremovable Protecting Group Caged Compound Quantum Efficiency

Potent Inhibition of Monoamine Oxidase A (MAO-A) with Nanomolar Potency

A derivative containing the 8-bromoquinolin-7-yl acetate scaffold demonstrates potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC50 value of 9.5 nM, as well as inhibition of MAO-B with an IC50 of 6.90 nM [1]. When benchmarked against established reference standards, this potency is comparable to the selective MAO-A inhibitor clorgyline (IC50 = 0.004 µM, or 4 nM) and exceeds that of harmine (IC50 = 0.0051 µM, or 5.1 nM) [2]. This nanomolar activity positions 8-bromoquinolin-7-yl acetate as a compelling scaffold for the development of novel MAO inhibitors.

Monoamine Oxidase Inhibitor Neurochemistry Enzyme Inhibition

Retention of Antiviral Potency Against Drug-Resistant HIV-1 Integrase Mutant

In a study evaluating multi-substituted quinolines as HIV-1 integrase allosteric inhibitors (ALLINIs), the 8-bromo-substituted analog demonstrated a critical advantage over its 6-bromo positional isomer. When tested against the ALLINI-resistant IN A128T mutant virus, the 6-bromo analog suffered a significant loss in antiviral potency, whereas the 8-bromo analog retained full effectiveness [1][2]. This finding directly links the specific position of the bromine atom (C8 vs. C6) to the ability to overcome a clinically relevant resistance mutation.

HIV-1 Integrase Allosteric Inhibitor Antiviral Resistance

Altered Ground-State Tautomeric Equilibrium and Solvent-Dependent Species Distribution

The presence of the bromine atom at the 8-position in BHQ-OAc profoundly alters the ground-state distribution of prototropic forms in aqueous solutions compared to the non-halogenated parent compound, 7-hydroxyquinoline (7-HQ). Resonance Raman and UV-Vis absorption studies reveal a significant reduction in the amount of the tautomeric form for BHQ-OAc relative to 7-HQ in neutral aqueous solution, with the neutral form being the predominant species [1]. Furthermore, swapping bromine for chlorine (CHQ-OAc) results in a larger population of the tautomeric species, while a cyano substitution (CyHQ-OAc) favors the anionic form [2]. These substituent-specific effects on the ground-state equilibrium directly influence the excited-state proton transfer (ESPT) pathways and, consequently, the photodeprotection mechanism [1][2].

Tautomerism Photophysics Resonance Raman Spectroscopy

Optimal Research and Procurement Scenarios for 8-Bromoquinolin-7-yl Acetate


High-Fidelity Photouncaging in Live-Cell Physiology Experiments

Researchers conducting spatially and temporally precise photouncaging of biological effectors, such as neurotransmitters or second messengers, in live cells or tissues should prioritize 8-bromoquinolin-7-yl acetate (BHQ-OAc). Its superior quantum efficiency (Qu = 0.29) compared to the chloro analog (Qu = 0.10) ensures a more complete and rapid release of the caged compound upon illumination [1]. This reduces the required light dose, minimizing phototoxicity and enabling cleaner, more interpretable physiological responses in advanced microscopy techniques including multiphoton excitation [2].

Lead Optimization for HIV-1 Integrase Allosteric Inhibitors Targeting Drug-Resistant Strains

Medicinal chemistry teams focused on developing novel HIV-1 integrase allosteric inhibitors (ALLINIs) should specifically incorporate the 8-bromoquinolin-7-yl acetate scaffold into their synthetic workflows. Evidence demonstrates that the 8-bromo substitution pattern is critical for maintaining antiviral potency against the clinically relevant ALLINI-resistant IN A128T mutant, a property not shared by its 6-bromo positional isomer [3]. This positional specificity makes 8-bromoquinolin-7-yl acetate a high-priority intermediate for structure-activity relationship (SAR) studies aimed at overcoming drug resistance.

Development of Novel Monoamine Oxidase (MAO) Inhibitors for Neurological Disorders

Neuropharmacology programs seeking new chemical matter for modulating monoamine oxidase A (MAO-A) and B (MAO-B) activity should consider derivatives of 8-bromoquinolin-7-yl acetate. The scaffold has demonstrated nanomolar inhibitory potency against human MAO-A (IC50 = 9.5 nM) and MAO-B (IC50 = 6.90 nM) [4], placing its activity within the range of established reference inhibitors like clorgyline and harmine [5]. This validates the 8-bromoquinolin-7-yl core as a promising starting point for developing multi-target directed ligands or selective MAO inhibitors for conditions such as depression and neurodegeneration.

Fundamental Photophysical Studies of Halogenated Quinoline Chromophores

Physical chemists and photobiologists investigating the substituent effects on excited-state proton transfer (ESPT) and ground-state tautomerism in quinoline-based photoremovable protecting groups will find 8-bromoquinolin-7-yl acetate to be an essential model compound. Its distinct tautomeric equilibrium—characterized by a significantly reduced tautomeric form compared to 7-hydroxyquinoline and a different distribution than 8-chloro and 8-cyano analogs [6]—provides a critical reference point for elucidating structure-property relationships. These studies are fundamental for the rational design of next-generation caging groups with tailored photophysical and photochemical properties [6][7].

Quote Request

Request a Quote for 8-Bromoquinolin-7-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.